molecular formula C15H16ClN3O2S B216448 N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea

Cat. No. B216448
M. Wt: 337.8 g/mol
InChI Key: OKWNFVLTWXHIFM-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea, also known as CPTU, is a thiourea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. CPTU has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it has been reported to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been reported to exhibit a wide range of biochemical and physiological effects. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has also been reported to exhibit antifungal and antibacterial activities. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been reported to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, leading to the inhibition of cell proliferation.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments, including its easy synthesis, low toxicity, and wide range of biological activities. However, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has some limitations, including its poor solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea. One direction is the investigation of its potential use as a diagnostic tool for cancer detection. Another direction is the development of more efficient synthesis methods for N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea. Further studies are needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea and its potential applications in various fields. The exploration of its potential use in combination with other drugs for cancer treatment is also an important future direction.
Conclusion
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea is a thiourea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further studies are needed to fully understand the potential applications of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea in various fields.

Synthesis Methods

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been synthesized using different methods, including the reaction between 4-chloro-2,5-dimethoxybenzyl chloride and 3-pyridinemethanethiol in the presence of a base. Another method involves the reaction between 4-chloro-2,5-dimethoxybenzaldehyde and 3-pyridinemethanethiol in the presence of a base and a reducing agent. The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has also been achieved through the reaction between 4-chloro-2,5-dimethoxybenzyl isothiocyanate and 3-pyridinemethanamine. The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea using these methods has been reported in the literature.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has been reported to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial activities. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea has also been studied for its potential use as a diagnostic tool for cancer detection.

properties

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea

Molecular Formula

C15H16ClN3O2S

Molecular Weight

337.8 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea

InChI

InChI=1S/C15H16ClN3O2S/c1-20-13-7-12(14(21-2)6-11(13)16)19-15(22)18-9-10-4-3-5-17-8-10/h3-8H,9H2,1-2H3,(H2,18,19,22)

InChI Key

OKWNFVLTWXHIFM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=S)NCC2=CN=CC=C2)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)NCC2=CN=CC=C2)OC)Cl

Origin of Product

United States

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